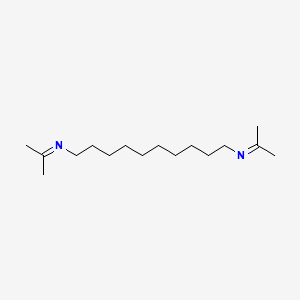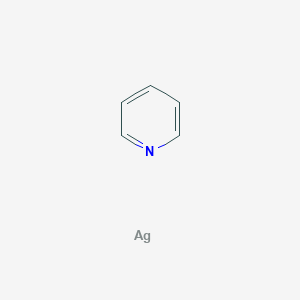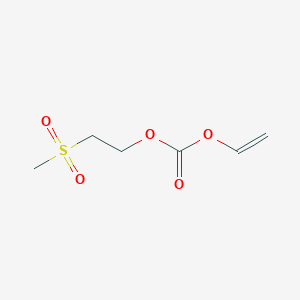![molecular formula C30H43NOS B14245008 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole CAS No. 188754-23-6](/img/structure/B14245008.png)
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole core substituted with a decyl group at the 6-position and a 4-(heptyloxy)phenyl group at the 2-position. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
The synthesis of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The decyl group can be introduced at the 6-position through a Friedel-Crafts alkylation reaction using decyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-(Heptyloxy)phenyl Group: The 4-(heptyloxy)phenyl group can be attached to the 2-position of the benzothiazole core via a nucleophilic aromatic substitution reaction using 4-(heptyloxy)phenylboronic acid and a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any reducible functional groups present in the molecule.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. In materials science, the compound’s electronic properties enable it to function as a semiconductor or liquid crystal, facilitating the development of advanced electronic devices.
Vergleich Mit ähnlichen Verbindungen
6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the decyl and heptyloxy substituents, resulting in different physical and chemical properties.
6-Decyl-2-[4-(methoxy)phenyl]-1,3-benzothiazole: Similar structure but with a methoxy group instead of a heptyloxy group, leading to variations in its reactivity and applications.
2-(4-Hydroxyphenyl)benzothiazole: Contains a hydroxy group, which significantly alters its chemical behavior and potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic, steric, and hydrophobic properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
188754-23-6 |
|---|---|
Molekularformel |
C30H43NOS |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
6-decyl-2-(4-heptoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C30H43NOS/c1-3-5-7-9-10-11-12-14-16-25-17-22-28-29(24-25)33-30(31-28)26-18-20-27(21-19-26)32-23-15-13-8-6-4-2/h17-22,24H,3-16,23H2,1-2H3 |
InChI-Schlüssel |
AGBYFTIAXZXURA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)



![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)



![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)


